![molecular formula C14H15N3O B2911910 N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide CAS No. 2361637-92-3](/img/structure/B2911910.png)
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a pyrazolylpropenamide derivative that has been synthesized through various methods and has shown promising results in multiple studies.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is not fully understood, but it has been reported to act on various molecular targets. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to increase the activity of the antioxidant enzyme superoxide dismutase and reduce the production of pro-inflammatory cytokines. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and cell proliferation. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells.
Biochemical and Physiological Effects:
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to reduce the production of reactive oxygen species and increase the levels of glutathione, a major antioxidant in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to induce cell cycle arrest and apoptosis in cancer cells. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to regulate the production of cytokines and chemokines by immune cells, which can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its potential instability under certain conditions.
Orientations Futures
There are several future directions for the study of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide, including its potential use as a therapeutic agent for various diseases, its mechanism of action, and its pharmacokinetic and pharmacodynamic properties. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be investigated for its potential as a chemotherapeutic agent or as a sensitizer for radiotherapy. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide could be studied further for its potential as an immunomodulator in autoimmune diseases or as an adjuvant for vaccines.
Conclusion:
In conclusion, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported through various methods, including the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-propargylamine, followed by the reduction of the resulting propargylamine with lithium aluminum hydride. Another method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with N-methyl-N-(prop-2-yn-1-yl)amine, followed by the reduction of the resulting propargylamine with sodium borohydride. The purity of N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide can be achieved through recrystallization with ethanol.
Applications De Recherche Scientifique
N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential therapeutic applications in various fields of science, including neuroscience, cancer research, and immunology. In neuroscience, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been reported to inhibit the growth of cancer cells and induce apoptosis. In immunology, N-Methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide has been studied for its potential as an immunomodulator that can regulate the immune response.
Propriétés
IUPAC Name |
N-methyl-N-[(3-phenyl-1H-pyrazol-5-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-3-14(18)17(2)10-12-9-13(16-15-12)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZGKIJXOPWFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NN1)C2=CC=CC=C2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2911829.png)
![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)
![N-mesityl-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
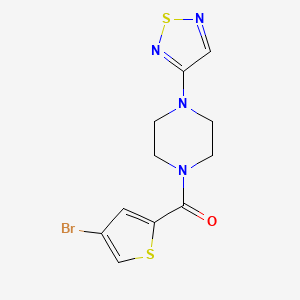
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B2911836.png)
![7-({[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2911837.png)
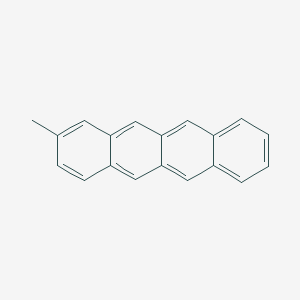
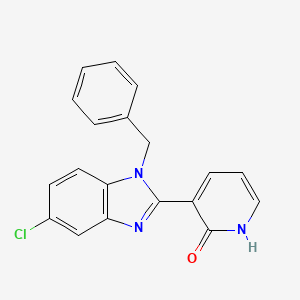
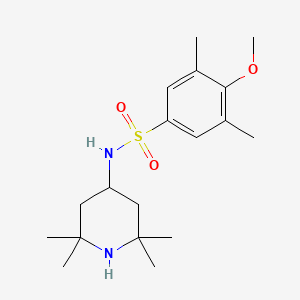
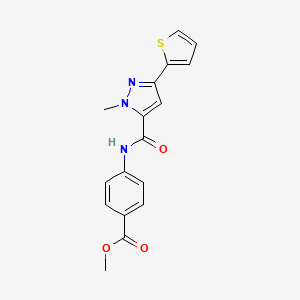
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)
